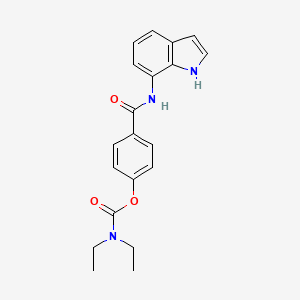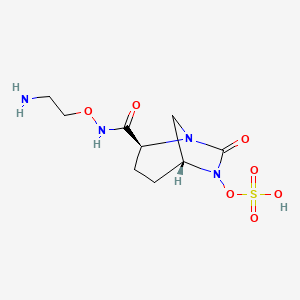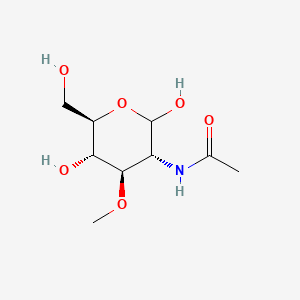
Azido-PEG3-Ala-Boc
Übersicht
Beschreibung
Azido-PEG3-Ala-Boc is a PEG-based PROTAC linker . It is a click chemistry reagent that contains an Azide group .
Synthesis Analysis
This compound can be used in the synthesis of PROTACs . It can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups .Chemical Reactions Analysis
This compound can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .Physical And Chemical Properties Analysis
This compound has a molecular weight of 362.38 and a formula of C14H26N4O7 . It should be stored under the recommended conditions in the Certificate of Analysis .Wissenschaftliche Forschungsanwendungen
Dynamic Surface Coating in Cell Biology
Azido-PEG compounds, such as Azido-PEG3-Ala-Boc, are utilized in cell biology for creating substrates that enable spatially controlled dynamic cell adhesion. This technique is valuable for tissue motility assays, patterned coculturing, and triggering cell shape changes, as demonstrated by van Dongen et al. (2013) (van Dongen et al., 2013).
Development of Enzymatically Biodegradable Hydrogels
van Dijk et al. (2010) discussed the creation of enzymatically sensitive hydrogels using azido-functionalized PEG and peptide-based components. These hydrogels, which have potential biomedical applications, can be tailored for specific swelling ratios and mechanical properties (van Dijk et al., 2010).
Drug Delivery Applications
Hu et al. (2013) explored the development of azido-carrying biodegradable polymers for drug delivery, demonstrating their potential use in creating drug conjugates and investigating their behavior in drug delivery systems (Hu et al., 2013).
Site-Specific PEGylation for Therapeutic Applications
Deiters et al. (2004) reported on a methodology for site-specific PEGylation of proteins using azido-functionalized amino acids. This strategy is particularly useful for generating selectively PEGylated proteins for therapeutic purposes (Deiters et al., 2004).
Development of Dual-Modality Imaging Agents
Guillou et al. (2022) synthesized photoactivatable compounds featuring aryl azide groups for applications in optical imaging and positron emission tomography. These compounds have potential uses in clinical pathology and surgery (Guillou et al., 2022).
Nanoparticle-Based Drug Delivery
Joshi et al. (2017) discussed the use of azido-functionalized nanoparticles in HIV/AIDS therapy. These nanoparticles show promise in improving the delivery and efficacy of antiviral drugs (Joshi et al., 2017).
Synthesis of Functionalized PEG Azides for Conjugation Chemistry
Semple et al. (2016) described the synthesis of azido-functionalized PEG derivatives, which are increasingly used in conjugation chemistry and targeted drug delivery. Their study highlights the versatility of these compounds in various biomedical applications (Semple et al., 2016).
Monitoring Protein-Polymer Conjugation
Dirks et al. (2009) developed a method for monitoring protein-polymer conjugation using azido coumarin-terminated polymers. This approach is beneficial for optimizing reaction conditions in bioconjugate synthesis (Dirks et al., 2009).
Antibacterial and Cell-Adhesive Hydrogel Development
Song et al. (2012) created a synthetic cell-adhesive polypeptide hydrogel with inherent antibacterial activity using azido-functionalized compounds. This hydrogel shows potential as a scaffold for wound healing (Song et al., 2012).
Wirkmechanismus
Target of Action
Azido-PEG3-Ala-Boc is a PEG-based PROTAC linker . The primary targets of this compound are proteins that can be selectively degraded by the ubiquitin-proteasome system . This system is crucial for maintaining cellular homeostasis by controlling the degradation of various proteins .
Mode of Action
This compound operates as a click chemistry reagent . It contains an Azide group that can undergo a copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Additionally, strain-promoted alkyne-azide cycloaddition (SPAAC) can occur with molecules containing DBCO or BCN groups .
Biochemical Pathways
The compound plays a significant role in the intracellular ubiquitin-proteasome system . This system is a complex biochemical pathway that controls protein degradation within cells . By exploiting this system, this compound can selectively degrade target proteins .
Pharmacokinetics
It’s known that the pharmacokinetics of pegylated drugs can be influenced by factors such as the modification site of peg, the size of peg, and the connection between the peptide and peg . These factors can affect biological activity and bioavailability .
Result of Action
The primary result of this compound’s action is the selective degradation of target proteins . This degradation is achieved by exploiting the intracellular ubiquitin-proteasome system . The specific molecular and cellular effects would depend on the particular target proteins being degraded.
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
Azido-PEG3-Ala-Boc plays a crucial role in biochemical reactions, particularly in the synthesis of PROTACs. PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the protein’s ubiquitination and subsequent degradation by the proteasome. This compound acts as a linker connecting the ligand for the E3 ubiquitin ligase and the ligand for the target protein. This compound interacts with various enzymes and proteins, including E3 ubiquitin ligases and target proteins, facilitating their degradation .
Cellular Effects
This compound influences various cellular processes by enabling the degradation of target proteins through the ubiquitin-proteasome system. This degradation can affect cell signaling pathways, gene expression, and cellular metabolism. By selectively degrading specific proteins, this compound can modulate cellular functions and potentially alter the behavior of different cell types .
Molecular Mechanism
The molecular mechanism of this compound involves its role as a PROTAC linker. It facilitates the binding of the E3 ubiquitin ligase to the target protein, leading to the ubiquitination and degradation of the target protein. The azide group in this compound allows it to undergo CuAAc or SPAAC reactions, enabling the formation of stable linkages between the ligands for the E3 ubiquitin ligase and the target protein .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound can influence its long-term effects on cellular function. Studies have shown that PROTACs, including those synthesized using this compound, can exhibit sustained degradation of target proteins over extended periods, leading to prolonged modulation of cellular processes .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At lower doses, the compound may effectively degrade target proteins without causing significant toxicity. At higher doses, there may be threshold effects, including potential toxic or adverse effects. It is essential to determine the optimal dosage to achieve the desired therapeutic effects while minimizing toxicity .
Metabolic Pathways
This compound is involved in metabolic pathways related to the ubiquitin-proteasome system. It interacts with enzymes and cofactors involved in protein ubiquitination and degradation. The compound’s role in these pathways can influence metabolic flux and metabolite levels, potentially affecting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation, influencing its activity and function. Understanding the transport and distribution mechanisms is crucial for optimizing the compound’s therapeutic potential .
Subcellular Localization
This compound’s subcellular localization is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound’s activity and function can be influenced by its localization within the cell, affecting its ability to degrade target proteins and modulate cellular processes .
Eigenschaften
IUPAC Name |
(2R)-3-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N4O7/c1-14(2,3)25-13(21)17-11(12(19)20)10-24-9-8-23-7-6-22-5-4-16-18-15/h11H,4-10H2,1-3H3,(H,17,21)(H,19,20)/t11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYDWDSHNHZCWMW-LLVKDONJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(COCCOCCOCCN=[N+]=[N-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](COCCOCCOCCN=[N+]=[N-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N4O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501120389 | |
| Record name | 5,8,11-Trioxa-2-azatridecanoic acid, 13-azido-3-carboxy-, 1-(1,1-dimethylethyl) ester, (3R)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501120389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2054345-68-3 | |
| Record name | 5,8,11-Trioxa-2-azatridecanoic acid, 13-azido-3-carboxy-, 1-(1,1-dimethylethyl) ester, (3R)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2054345-68-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5,8,11-Trioxa-2-azatridecanoic acid, 13-azido-3-carboxy-, 1-(1,1-dimethylethyl) ester, (3R)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501120389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-(4,6-dimethylpyrimidin-2-yl)sulfanyl-N-[5-[[3-[[1-(2-methoxyethyl)triazol-4-yl]methoxy]phenyl]methyl]-1,3-thiazol-2-yl]acetamide](/img/structure/B609387.png)









![7-[(4a,9-dihydroxy-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ylidene)hydrazinylidene]-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol;dihydrochloride](/img/structure/B609408.png)
